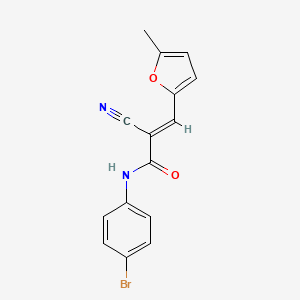

(2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide

Description

(2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide is an α,β-unsaturated acrylamide derivative featuring a 4-bromophenyl amide group, a cyano substituent at the α-position, and a 5-methylfuran-2-yl moiety at the β-position. The bromine atom on the phenyl ring enhances molecular weight (estimated ~365.2 g/mol) and lipophilicity, which may impact solubility and pharmacokinetic behavior .

Properties

IUPAC Name |

(E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c1-10-2-7-14(20-10)8-11(9-17)15(19)18-13-5-3-12(16)4-6-13/h2-8H,1H3,(H,18,19)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFGDFGNXLVREU-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide, also known as ChemDiv compound 3772-7278, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with its mechanism of action and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide exhibit significant antimicrobial properties. For instance, derivatives of related compounds were evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed promising antimicrobial activity, suggesting that the cyano group and the aromatic system play crucial roles in enhancing this activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity | Target Organisms |

|---|---|---|

| Compound A | Active | E. coli, S. aureus |

| Compound B | Moderate | P. aeruginosa |

| Compound C | Inactive | C. albicans |

Anticancer Activity

The anticancer potential of (2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide has been investigated through in vitro studies. Notably, compounds with similar structures have been shown to inhibit the proliferation of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B (SRB) assay. The presence of the furan ring enhances cellular uptake and interaction with cancer cell receptors, leading to increased cytotoxicity .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound D | 15 | Apoptosis induction |

| Compound E | 22 | Cell cycle arrest |

| (Target Compound) | 18 | Unknown |

The mechanism by which (2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide exerts its biological effects primarily involves interaction with specific molecular targets within cells. The cyano group facilitates binding to enzymes or receptors, while the furan ring may enhance the compound's stability and bioavailability. Additionally, molecular docking studies suggest that these interactions can modulate enzyme activities critical for microbial survival and cancer cell proliferation .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated a series of bromophenyl derivatives against various bacterial strains. The data indicated that modifications to the bromine substituent significantly influenced antimicrobial potency .

- Anticancer Screening : Another investigation focused on the anticancer properties of related compounds showed that those with a furan moiety exhibited higher cytotoxicity against MCF7 cells compared to their non-furan counterparts .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Electronic and Physical Properties

- Cyano Group: The electron-withdrawing cyano group stabilizes the α,β-unsaturated system, enhancing electrophilicity and reactivity toward nucleophiles across all analogues .

- Furan vs.

- Melting Points : Compounds with sulfamoylphenyl groups (e.g., 5b: 292°C) exhibit higher melting points than halogenated derivatives, likely due to hydrogen-bonding capabilities .

Research Tools and Structural Analysis

- Crystallography : Programs like SHELX () and ORTEP-3 () are critical for confirming the (2E)-configuration and hydrogen-bonding patterns in acrylamide derivatives .

- Spectroscopic Validation : Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy () are standard for verifying substituent positions and reaction completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.